molecular formula C14H20O3 B096684 4-(Heptyloxy)benzoic acid CAS No. 15872-42-1

4-(Heptyloxy)benzoic acid

Cat. No. B096684
Key on ui cas rn: 15872-42-1
M. Wt: 236.31 g/mol
InChI Key: ZRVIYEJYXIDATJ-UHFFFAOYSA-N
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Patent
US05114615

Procedure details

Using ethyl p-hydroxybenzoate (33.3 g, 0.20 mol) and n-heptyl bromide (39.4 g, 0.22 mol), the reaction was carried out in the same manner as described in Example 21, (1), and then recrystallized from ethanol to give the title compound as a white microneedles; yield: 19.0 g (40.2%); mp 86.2°-90.3° C.
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
39.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][CH:3]=1.[CH2:13](Br)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>>[CH2:13]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([OH:8])=[O:7])=[CH:11][CH:12]=1)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
33.3 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
39.4 g
Type
reactant
Smiles
C(CCCCCC)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)OC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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